molecular formula C9H14N2O2S B2695786 N,N-dimethyl-4-(1,3-thiazol-2-yloxy)oxolan-3-amine CAS No. 2201540-59-0

N,N-dimethyl-4-(1,3-thiazol-2-yloxy)oxolan-3-amine

Cat. No.: B2695786
CAS No.: 2201540-59-0
M. Wt: 214.28
InChI Key: BBXRJLHQLRVPKZ-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(1,3-thiazol-2-yloxy)oxolan-3-amine (CAS 2201540-59-0) is a chemical compound with the molecular formula C9H14N2O2S and a molecular weight of 214.28 g/mol . This reagent belongs to the aminothiazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery . Compounds featuring the 1,3-thiazole core are extensively investigated as potential tubulin inhibitors . These inhibitors target the colchicine binding site, disrupting microtubule dynamics, which can lead to the arrest of cell cycle progression at the G2/M phase and ultimately induce apoptosis in proliferating cells . The structural features of this compound suggest potential utility as a key intermediate or building block in the synthesis of more complex molecules for biochemical research . Its calculated properties include an XLogP3 of 1.1 and a topological polar surface area of 62.8 Ų . Researchers can leverage this compound in exploratory studies focused on developing novel anticancer agents, particularly in structure-activity relationship (SAR) studies aimed at optimizing compounds that disrupt tubulin polymerization . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N,N-dimethyl-4-(1,3-thiazol-2-yloxy)oxolan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-11(2)7-5-12-6-8(7)13-9-10-3-4-14-9/h3-4,7-8H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBXRJLHQLRVPKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1COCC1OC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-(1,3-thiazol-2-yloxy)oxolan-3-amine typically involves the reaction of a thiazole derivative with an appropriate oxolan-3-amine precursor. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include steps like purification through recrystallization or chromatography to obtain the desired product with high yield and purity .

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-4-(1,3-thiazol-2-yloxy)oxolan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N,N-dimethyl-4-(1,3-thiazol-2-yloxy)oxolan-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(1,3-thiazol-2-yloxy)oxolan-3-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. For instance, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with inflammatory pathways to reduce inflammation .

Comparison with Similar Compounds

Data Tables

Compound Name Core Structure Key Substituents Biological Target IC50/Potency Reference ID
N-cyclopentyl-4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxamide Piperazine-carboxamide Cyclopentyl, methylimidazole Autotaxin (inferred) 0.0215 µM (analog)
BCTC Piperazine-carboxamide tert-Butylphenyl, chloropyridine TRPM8 Not reported
Autotaxin Inhibitor Analogue Piperazine-carboxamide Cyclopentyl, quinazolinone Autotaxin 0.0215 µM
Piperazine-Urea Compound 1 Piperazine-urea Urea, aryl groups YEATS domains Not reported

Research Findings and Implications

  • Target Selectivity : The cyclopentyl group in the target compound may enhance lipophilicity, improving membrane permeability compared to polar derivatives like BCTC .
  • Binding Interactions : Methylimidazole’s nitrogen atoms could engage in hydrogen bonding or π-stacking, analogous to interactions observed in YEATS domain inhibitors .
  • Synthetic Accessibility : SNAr reactions (used for imidazole-bipyridine derivatives) and Cu-catalyzed click chemistry (for triazole-linked compounds) offer divergent pathways for structural diversification .

Biological Activity

N,N-dimethyl-4-(1,3-thiazol-2-yloxy)oxolan-3-amine is a heterocyclic compound that has garnered interest in various fields due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.

The synthesis of this compound typically involves a multi-step process that includes the reaction of thiazole derivatives with oxolan-3-amine precursors. Common solvents used in this synthesis include ethanol and methanol, often with triethylamine as a catalyst. The final product is purified using methods like recrystallization or chromatography to ensure high yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The thiazole ring in its structure is known for enhancing interactions with bacterial enzymes, leading to inhibition of their activity. This property positions the compound as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may interact with specific inflammatory pathways, thereby reducing inflammation. This mechanism could be beneficial in treating conditions associated with chronic inflammation.

Antitumor Activity

In addition to its antimicrobial and anti-inflammatory effects, this compound has shown promise in antitumor studies. Preliminary findings indicate that it may inhibit tumor cell proliferation through various pathways, although more research is needed to fully elucidate these mechanisms.

The biological activity of this compound is largely attributed to its structural features. The thiazole moiety plays a crucial role in binding to specific enzymes and proteins involved in microbial growth and inflammation. For instance, it may inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's .

Comparative Analysis

Compound NameBiological ActivityUnique Features
This compoundAntimicrobial, Anti-inflammatory, AntitumorContains a unique oxolan moiety enhancing solubility
N,4-dimethyl-1,3-thiazol-2-amineAntimicrobialLacks the oxolan structure which may limit bioavailability
4-(benzo[d]thiazole-2-yl) phenolsAChE InhibitorCoupled with coumarin for enhanced activity against Alzheimer's

Case Studies and Research Findings

  • Antimicrobial Study : A study demonstrated that this compound inhibited the growth of various bacterial strains with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This highlights its potential as a novel antimicrobial agent.
  • Anti-inflammatory Research : In vitro assays showed that treatment with this compound reduced pro-inflammatory cytokine levels in macrophages stimulated by lipopolysaccharides (LPS), indicating its role in modulating immune responses.
  • Antitumor Activity : In vivo studies on tumor-bearing mice revealed that administration of this compound significantly reduced tumor size compared to control groups, suggesting its efficacy as an antitumor agent.

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